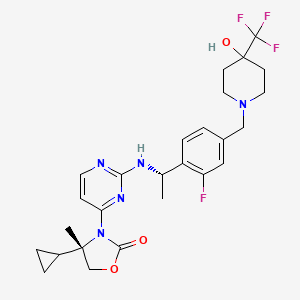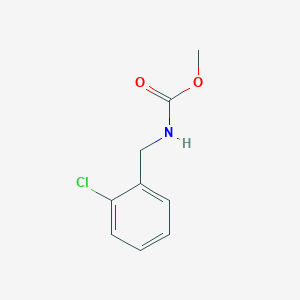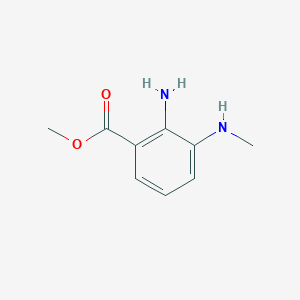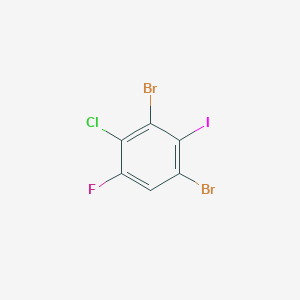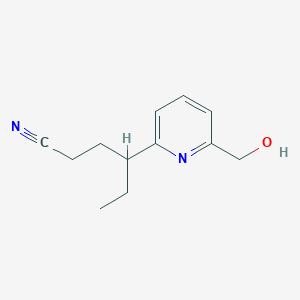
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and a hexanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile typically involves the reaction of 2-chloropyridine with hexanenitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 4-(6-(Carboxymethyl)pyridin-2-yl)hexanenitrile.
Reduction: 4-(6-(Hydroxymethyl)pyridin-2-yl)hexylamine.
Substitution: 4-(6-(Hydroxymethyl)-3-nitropyridin-2-yl)hexanenitrile.
Scientific Research Applications
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyridine: Lacks the hexanenitrile chain, making it less hydrophobic.
2-(Hydroxymethyl)pyridine: The hydroxymethyl group is attached to a different position on the pyridine ring.
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is unique due to the presence of both a hydroxymethyl group and a hexanenitrile chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
1956382-46-9 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[6-(hydroxymethyl)pyridin-2-yl]hexanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,10,15H,2,4-5,9H2,1H3 |
InChI Key |
OCOGPOZPPDWIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC#N)C1=CC=CC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


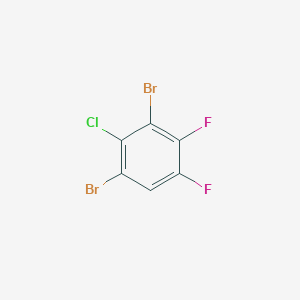
![(2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-17-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13-propanoic acid](/img/structure/B13090894.png)
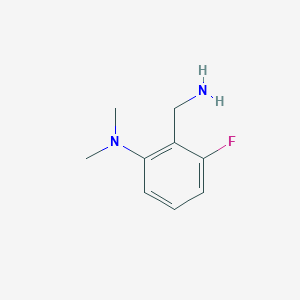
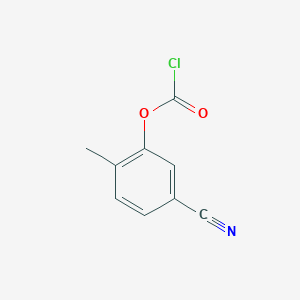
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
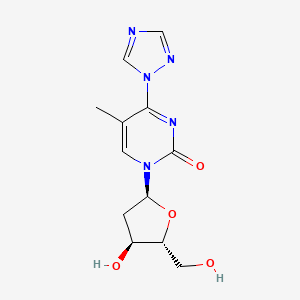
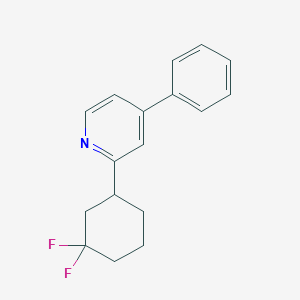
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
